molecular formula C10H7ClF6N2O B2488390 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide CAS No. 2059280-20-3

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide

Cat. No.: B2488390
CAS No.: 2059280-20-3
M. Wt: 320.62
InChI Key: QYNVSXPGUGFMQI-UHFFFAOYSA-N
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Description

N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a 3-chloro-5-(trifluoromethyl)pyridinyl moiety, a scaffold recognized in agrochemical research for its bioactivity . Compounds incorporating this pyridine core have been investigated for their properties in protecting crops, functioning through mechanisms that may target insect or fungal systems . The structural attributes of this compound, including the trifluoroacetamide group and the chlorotrifluoromethyl-substituted pyridine, make it a valuable intermediate for synthetic chemists. It is primarily used in the discovery and synthesis of novel molecules with potential applications in agricultural science . Researchers utilize this compound strictly within laboratory settings to explore structure-activity relationships and develop new active ingredients. This product is intended for research use only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF6N2O/c11-6-3-5(9(12,13)14)4-19-7(6)1-2-18-8(20)10(15,16)17/h3-4H,1-2H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNVSXPGUGFMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCNC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of the Nitrile

The nitrile intermediate is reduced to the primary amine using high-pressure hydrogenation. Key conditions from CN112552231B include:

Parameter Condition
Catalyst Raney Nickel or Palladium/Carbon
Pressure 50–100 bar H₂
Temperature 80–120°C
Solvent Methanol or Ethanol
Reaction Time 12–24 hours

This step achieves yields of 85–92%. The reaction mechanism proceeds via intermediate imine formation, followed by reduction to the amine. The trifluoromethyl and chloro groups on the pyridine ring remain stable under these conditions due to their electron-withdrawing nature, which mitigates ring hydrogenation side reactions.

Trifluoroacetylation of the Ethylamine Intermediate

The final step involves reacting the primary amine with a trifluoroacetylating agent. Two predominant methods are employed:

Trifluoroacetic Anhydride (TFAA) Method

Reaction Conditions:

  • Molar Ratio: 1:1.2 (amine:TFAA)
  • Base: Triethylamine or Pyridine (1.5 eq)
  • Solvent: Dichloromethane or Tetrahydrofuran
  • Temperature: 0–25°C
  • Time: 2–4 hours

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Yields typically exceed 90% with purity >98% by HPLC.

Trifluoroacetyl Chloride Method

Reaction Conditions:

  • Molar Ratio: 1:1.1 (amine:CF₃COCl)
  • Solvent: Anhydrous Diethyl Ether
  • Temperature: −10°C to 0°C
  • Time: 1–2 hours

This method requires strict temperature control to minimize side reactions such as over-acylation. The product is isolated via aqueous workup and recrystallization from hexane/ethyl acetate.

Alternative Synthetic Routes

Gabriel Synthesis

The Gabriel synthesis (using phthalimide to protect the amine) is incompatible with the electron-deficient pyridine ring, as nucleophilic substitution at the 2-position is hindered by the chloro and trifluoromethyl groups.

Optimization and Challenges

Hydrogenation Catalyst Selection

Raney nickel offers cost advantages but requires higher pressures (≥80 bar). Palladium catalysts (e.g., Pd/C) operate at lower pressures (20–50 bar) but are more expensive. Catalyst poisoning by pyridine derivatives is mitigated by using excess catalyst (5–10 wt%).

Purification of the Final Product

The trifluoroacetamide is purified via:

  • Recrystallization: Ethyl acetate/hexane (1:3) yields crystals with >99.5% purity.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) achieves similar purity but is less scalable.

Stability Considerations

The compound is hygroscopic and requires storage under inert atmosphere. Degradation via hydrolysis of the trifluoroacetamide group is observed at elevated temperatures (>40°C) or high humidity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
TFAA Acylation 92–95 98–99.5 High Industrial
CF₃COCl Acylation 88–90 97–98 Moderate Lab-scale
Nitrile Hydrogenation 85–92 95–97 High Industrial

Industrial-Scale Production

Large-scale synthesis (batch sizes >100 kg) employs continuous hydrogenation reactors for the nitrile reduction step, reducing reaction times by 30% compared to batch processes. Trifluoroacetylation is conducted in flow reactors to enhance heat dissipation and minimize side reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyridine Ring

The 3-chloro substituent on the pyridine ring undergoes substitution reactions under specific conditions:

Reaction TypeConditionsReagents/AgentsProductSource
Amination65°C, NH₃ in polar aprotic solventAmmoniaPyridin-4(1H)-one derivative (via intermediate bromide formation)
Suzuki CouplingPd catalysis, 75–80°CBoronic acidsBiaryl derivatives with modified pyridine substitution patterns

Key Observations :

  • The trifluoromethyl group at the 5-position deactivates the ring, requiring elevated temperatures or strong nucleophiles .

  • Bromide intermediates (e.g., 3e in source ) are critical precursors for cross-coupling reactions .

Reactivity of the Ethyl-Trifluoroacetamide Side Chain

The ethyl-linked trifluoroacetamide group participates in hydrolysis and alkylation:

Hydrolysis

ConditionsReagentsProductNotesSource
Acidic (6 M HCl)Aqueous HCl2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamineComplete deacylation occurs within 2–4 h
Basic (K₂CO₃)Methanol/waterTrifluoroacetic acid saltLimited yield due to competing side reactions

Alkylation/Chloroacetylation

ReactionConditionsReagentsProductSource
ChloroacetylationDCM, imidazoleChloroacetyl chloride2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})acetamide

Functionalization via the Trifluoroacetamide Group

The trifluoroacetamide moiety undergoes nucleophilic substitution and reduction:

Reaction TypeConditionsReagentsProductSource
ReductionLiAlH₄, THF, −78°CLithium aluminum hydrideSecondary amine derivative
Sulfonylation2-methyltetrahydrofuran, 20–35°CSulfonyl chloridesSulfonamide derivatives

Mechanistic Insight :

  • The electron-deficient trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic attack at the carbonyl carbon .

  • Stability against hydrolysis is attributed to the trifluoromethyl group’s inductive effects .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Reaction TypeConditionsReagentsProductSource
Buchwald-HartwigPd₂(dba)₃, Xantphos, 120°CAryl halidesN-aryl derivatives with extended π-systems
Ullmann-Type CouplingCuI, DMEDA, DMFHeteroaryl bromidesBis-pyridinyl ethylamine complexes

Optimization Notes :

  • Ligand choice (e.g., Xantphos) significantly improves coupling efficiency .

  • Side reactions (e.g., dechlorination) are minimized using polar aprotic solvents like DMF .

Scientific Research Applications

Medicinal Chemistry

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its trifluoromethyl group enhances lipophilicity, which is advantageous for drug design.

Case Study: Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth due to their ability to interfere with cellular signaling pathways involved in cancer progression .

Agricultural Sciences

The compound is also recognized for its role as an active ingredient in pesticides and fungicides. Its effectiveness in controlling fungal pathogens makes it valuable in crop protection.

Case Study: Fungicidal Activity
Fluopyram, a related compound synthesized from intermediates involving this compound, has been widely used in agriculture for its ability to inhibit the succinate dehydrogenase enzyme in fungi. This mechanism disrupts mitochondrial respiration, leading to the death of fungal cells .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
N-{...}AnticancerHeLa (cervical cancer)15
FluopyramFungicideBotrytis cinerea0.5
N-{...}AntimicrobialE. coli20

Mechanism of Action

The mechanism of action of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide)

Structural Differences :

  • Fluopyram substitutes the trifluoroacetyl group with a 2-(trifluoromethyl)benzamide moiety .
  • The benzamide group introduces aromaticity and bulkiness compared to the linear trifluoroacetamide.

Physicochemical Properties :

  • Water Solubility : 15 mg/L (low) .
  • log POW : 3.3 (indicating moderate lipophilicity) .
  • Stability : Hydrolysis-stable under environmental conditions .

Toxicity :

  • Linked to thyroid carcinogenesis in animal studies .
  • Chronic aquatic toxicity: NOEC (fish) = 0.135 mg/L; EC50 (algae) = 2.32 mg/L .

Environmental Fate :

  • Persistent in soil and water due to low volatility (1.2 × 10⁻⁶ Pa at 20°C) and resistance to degradation .

2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide

Structural Differences :

  • Replaces the trifluoroacetyl group with a chloroacetyl group .
  • Contains an additional amino group in the ethyl linker.

Physicochemical Properties :

  • Molecular Formula : C₁₁H₁₀Cl₂F₃N₃O.
  • Molecular Weight : 335.12 g/mol .

Toxicity :

N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide

Structural Differences :

  • Substitutes chlorine with bromine on the pyridine ring.
  • Includes a dimethylamino group in the ethyl linker .

Physicochemical Properties :

  • Molecular Formula : C₁₂H₁₂BrF₆N₃O.
  • Molecular Weight : 408.14 g/mol .

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(pyridin-3-yl)methyl]acetamide

Structural Differences :

  • Replaces the trifluoroacetyl group with a simple acetyl moiety.
  • Attaches a pyridinylmethyl group to the amide nitrogen .

Physicochemical Properties :

  • Molecular Formula : C₁₄H₁₁ClF₃N₃O.
  • Molecular Weight : 329.7 g/mol .

Key Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents log POW Water Solubility (mg/L) Primary Application
N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide C₁₀H₇ClF₆N₂O 332.62 Trifluoroacetyl, Cl, CF₃-pyridine ~2.8* ~20* Research chemical
Fluopyram C₁₆H₁₁ClF₆N₂O 396.71 2-(Trifluoromethyl)benzamide 3.3 15 SDHI fungicide
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide C₁₁H₁₀Cl₂F₃N₃O 335.12 Chloroacetyl, aminoethyl linker N/A N/A Chemical intermediate
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-... C₁₂H₁₂BrF₆N₃O 408.14 Bromopyridine, dimethylaminoethyl N/A N/A Pharmaceutical research

*Estimated based on structural analogs.

Research Findings and Implications

  • Structure-Activity Relationships: The trifluoromethylpyridine-ethyl backbone is critical for binding to biological targets (e.g., SDHI enzymes in fungi) .
  • Toxicity Profiles :
    • Fluopyram’s thyroid toxicity highlights the need for rigorous safety assessments of trifluoroacetamide analogs .
    • Chloroacetamide derivatives may exhibit higher reactivity and acute toxicity due to the chlorine atom .
  • Environmental Impact :
    • Fluorinated compounds like fluopyram show persistence in aquatic systems, suggesting similar concerns for the target compound .

Biological Activity

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide is a compound that has garnered attention in pharmaceutical research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 658066-35-4
  • Molecular Formula : C16H11ClF6N2O
  • Molar Mass : 396.71 g/mol
  • Density : 1.53 g/cm³
  • Melting Point : 118 °C
  • Boiling Point : 319 °C (decomposition)
  • pKa : 13.34 (predicted)

The trifluoromethyl group in the compound significantly enhances its lipophilicity and metabolic stability, which is crucial for its interaction with biological targets. The presence of the chlorinated pyridine moiety contributes to its ability to inhibit specific enzyme activities, particularly in cancer cell lines.

Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit potent anticancer properties. For instance, studies have shown that related compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of reverse transcriptase
CytotoxicitySignificant cytotoxic effects on tumor cells
Aquatic ToxicityVery toxic to aquatic organisms

Case Studies

  • Antitumor Efficacy Study
    • A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment.
    • Reference:
  • Enzyme Interaction Analysis
    • In vitro assays demonstrated that the compound effectively inhibits the activity of certain kinases involved in cancer progression. The mechanism was attributed to competitive inhibition at the ATP-binding site.
    • Reference:
  • Environmental Impact Assessment
    • Toxicological evaluations revealed that this compound poses significant risks to aquatic ecosystems, with LC50 values indicating high toxicity to fish species.
    • Reference:

Research Findings

Recent studies highlight the following key findings regarding the biological activity of this compound:

  • The trifluoromethyl group enhances binding affinity to target proteins due to increased hydrophobic interactions.
  • The chlorinated pyridine structure contributes to the compound's ability to penetrate cellular membranes effectively.
  • Long-term exposure studies indicate potential bioaccumulation in aquatic organisms, raising concerns about environmental safety.

Q & A

Basic: What are the optimal synthetic routes for N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide, and how can reaction conditions be controlled to minimize impurities?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

  • Intermediate Preparation : Reacting 3-chloro-5-(trifluoromethyl)pyridine with ethylenediamine derivatives under alkaline conditions to form the pyridin-2-ylethylamine intermediate .
  • Acetylation : Treating the intermediate with trifluoroacetic anhydride in dichloromethane, using potassium carbonate as a base to facilitate the reaction. Temperature control (0–5°C) is critical to suppress side reactions like over-acylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activity data for trifluoroacetamide derivatives, particularly regarding antinociceptive efficacy?

Methodological Answer:
Contradictions often arise from variations in assay design or compound stability. To address this:

  • Standardized Assays : Use formalin-induced pain models (Phase I/II) with consistent dosing (e.g., 10–50 mg/kg intraperitoneal). Include positive controls (e.g., morphine) and measure latency periods .
  • Metabolite Analysis : Employ LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may alter activity .
  • Target Validation : Conduct receptor-binding studies (e.g., TRPV1 or opioid receptors) using radioligand displacement assays to confirm mechanistic hypotheses .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing the structural stability of this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the presence of the trifluoromethyl and pyridine groups. DMSO-d6 is a suitable solvent for resolving amine protons .
  • X-ray Crystallography : Grow single crystals via slow evaporation from ethanol. The crystal structure of analogous compounds (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) reveals planar pyridine rings and hydrogen-bonding patterns critical for stability .
  • FT-IR : Monitor carbonyl stretching (~1680 cm1^{-1}) to detect hydrolysis or thermal degradation .

Advanced: How do electronic effects of the trifluoromethyl and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The chloro group at C3 is electron-withdrawing, activating the pyridine ring for electrophilic attack at C2, while the trifluoromethyl group enhances lipophilicity .
  • Kinetic Studies : Compare reaction rates with substituent-modified analogs (e.g., replacing Cl with F). Use HPLC to quantify product ratios in SNAr reactions with thiols or amines .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions, improving yields by 15–20% compared to THF .

Advanced: What strategies can mitigate challenges in scaling up the synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amidation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Continuous Flow Reactors : Optimize residence time and temperature gradients to reduce racemization. For example, a microreactor at 50°C with a 10-minute residence time achieves 92% ee .
  • Crystallization-Induced Dynamic Resolution : Use resolving agents (e.g., L-tartaric acid) to preferentially crystallize one enantiomer .

Basic: What in vitro models are suitable for preliminary evaluation of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Cell Monolayers : Assess intestinal permeability (Papp_{\text{app}}) at pH 6.5/7.4. High permeability (>1 × 106^{-6} cm/s) suggests oral bioavailability .
  • Microsomal Stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS; half-life >30 minutes indicates favorable metabolic stability .
  • Plasma Protein Binding : Use equilibrium dialysis (human plasma, 37°C). >90% binding may limit free drug concentration .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify the pyridine ring (e.g., replace Cl with CF3_3O) or vary the ethyl linker length. Test analogs in parallel using high-throughput screening .
  • 3D-QSAR Models : Generate CoMFA/CoMSIA models using IC50_{50} data from kinase inhibition assays. Focus on electrostatic and steric fields near the acetamide group .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the pyridine N) using Schrödinger’s Phase module .

Basic: What are the critical storage conditions to ensure long-term stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation. Room temperature storage leads to 5% degradation over 6 months .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis. Water content >0.1% accelerates acetamide breakdown .
  • Inert Atmosphere : Argon gas in sealed containers prevents oxidation of the pyridine ring .

Advanced: What computational tools can predict off-target interactions and toxicity risks early in development?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the Tox21 database. Prioritize targets with docking scores <–7.0 kcal/mol .
  • Proteome-Wide Profiling : Apply SEA (Similarity Ensemble Approach) to identify unintended GPCR or ion channel interactions .
  • ADMET Prediction : Utilize SwissADME or ADMETlab 2.0 to flag risks like hERG inhibition or hepatotoxicity .

Advanced: How should researchers address discrepancies in solubility data reported across different solvent systems?

Methodological Answer:

  • Solvent Screening : Use the CheqSol method (kinetic solubility) in DMSO, PBS, and simulated intestinal fluid. For low solubility (<50 µM), employ lipid-based formulations (e.g., Labrasol) .
  • Co-Solvency Studies : Test ethanol/propylene glycol mixtures (up to 30% v/v) to enhance solubility without precipitation .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to identify optimal solvents (δtotal_{\text{total}} ≈ 18–20 MPa1/2^{1/2}) .

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